molecular formula C9H14ClN5 B8793701 1-Benzylbiguanide hydrochloride CAS No. 1421-23-4

1-Benzylbiguanide hydrochloride

Cat. No.: B8793701
CAS No.: 1421-23-4
M. Wt: 227.69 g/mol
InChI Key: AQJYNUYNAIBZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylbiguanide hydrochloride (CAS 18030-95-0) is an N-substituted biguanide derivative of significant interest in chemical biology and drug discovery research. With a molecular formula of C9H13N5•HCl and a molecular weight of 191.23 (free base) / 227.69 g/mol (hydrochloride), this compound features a benzyl group attached to the core biguanide scaffold. This substitution is a key structural differentiator; the benzyl moiety enhances the compound's lipophilicity compared to simpler alkyl biguanides like metformin, which can significantly improve its passive diffusion across cell membranes and potentially increase its intracellular concentration for biological activity studies . The biguanide functional group is a versatile pharmacophore known for its ability to interact with a range of biological targets. The primary mechanism of action for biguanides is widely attributed to the inhibition of mitochondrial complex I, leading to a reduction in cellular oxygen consumption and ATP production. This energy stress activates key energy sensors, most notably AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway—a critical regulator of cell growth and proliferation . Furthermore, biguanides have been demonstrated to inhibit key enzymes in hepatic gluconeogenesis, such as mitochondrial glycerophosphate dehydrogenase (mGPD), thereby reducing glucose production . The specific N-benzyl substitution on the biguanide core makes this compound a valuable research tool for investigating structure-activity relationships, particularly in studies aiming to understand how increased lipophilicity influences cellular uptake, potency, and the overall pharmacological profile compared to its more hydrophilic counterparts . In a research context, this compound serves as a critical scaffold for exploring novel therapeutic avenues. Its potential applications span several areas, including: - Metabolic Research: As a structural analog of metformin, it is used to study energy metabolism, insulin signaling, and glucose homeostasis in cellular models . - Oncology Studies: Researchers utilize this compound to probe the metabolic vulnerabilities of cancer cells and to investigate the antitumor properties of biguanide derivatives, which often involve AMPK activation and mTOR inhibition . - Chemical Biology: The biguanide moiety is an effective chelator of metal ions, making this compound useful in studies involving metal complexation and its biological consequences . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1421-23-4

Molecular Formula

C9H14ClN5

Molecular Weight

227.69 g/mol

IUPAC Name

2-benzyl-1-(diaminomethylidene)guanidine;hydrochloride

InChI

InChI=1S/C9H13N5.ClH/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H6,10,11,12,13,14);1H

InChI Key

AQJYNUYNAIBZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)N=C(N)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The benzo[1,3]dioxol derivative (C₁₀H₁₂ClN₅O₂) demonstrates structural modifications that could enhance metabolic stability compared to the benzyl group in 1-benzylbiguanide .

Pharmacological and Therapeutic Potential

  • N1-Benzo[1,3]dioxol-5-ylmethyl biguanide HCl : Demonstrated hypoglycemic and hypolipidemic effects in preclinical studies, highlighting the impact of substituents on therapeutic activity .

Analytical Methodologies

Analytical challenges for biguanides include simultaneous quantification in multicomponent formulations. Gas chromatography methods, as described for benzydamine hydrochloride, face limitations due to complex sample preparation . High-performance liquid chromatography (HPLC) is preferred for biguanides, though method optimization is required for structural variants like this compound .

Toxicological Profiles

Compound Oral LD₅₀ (Rat) Intramuscular LD₅₀ (Rat) Key Risks
1-Benzylbiguanide HCl 481 mg/kg 108 mg/kg Moderate toxicity
Benzimidamide HCl Not available Not available Unknown
1,1-Dibenzylguanidine HCl Not reported Not reported Limited data

Note: The higher intramuscular toxicity of 1-benzylbiguanide HCl suggests route-dependent absorption or metabolic activation .

Preparation Methods

Direct Fusion of Cyanoguanidine and Benzylamine Hydrochloride

The fusion method, first reported in 1892, involves heating equimolar amounts of cyanoguanidine and benzylamine hydrochloride at elevated temperatures. Shapiro et al. demonstrated that allylbiguanides could be synthesized at 135–165°C over 4 hours, albeit in moderate yields (40–50%). Modern adaptations by Tonelli et al. achieved improved yields (69–84%) for benzylbiguanides by elevating temperatures to 180–200°C and reducing reaction times to 1 hour.

Mechanism:
The reaction proceeds via nucleophilic attack of the benzylamine on the electrophilic cyanoguanidine, followed by cyclocondensation and HCl elimination.

Optimization Data:

Temperature (°C)Time (h)Yield (%)
135–165440–50
180–200169–84

This method is favored for its simplicity but requires careful temperature control to avoid decomposition.

Solvent-Mediated Condensation Approaches

Reaction of N¹-Cyano-N³-Benzylguanidine with Amine Hydrochlorides

A patent by Tonelli et al. describes the synthesis of N¹-benzyl-N⁵-dodecyl-biguanide hydrochloride by refluxing N¹-cyano-N³-benzylguanidine with dodecylamine hydrochloride in mesitylene. Adapting this method for this compound would involve substituting dodecylamine with ammonium chloride or benzylamine derivatives.

Procedure:

  • Combine N¹-cyano-N³-benzylguanidine (20 g) and ammonium chloride (equimolar) in mesitylene.

  • Reflux at 160°C for 2 hours.

  • Cool, filter, and recrystallize from ethyl acetate.

Yield: ~70–80% (extrapolated from analogous reactions).

Characterization:

  • Melting Point: 176–177°C (observed for structurally similar compounds).

  • Elemental Analysis:

Alkylguanylchloroformamidine Hydrochloride Route

Reaction with Ammonia or Primary Amines

U.S. Patent 2,768,205 details the synthesis of biguanides via alkylguanylchloroformamidine hydrochlorides. For 1-benzylbiguanide, tetramethylguanylchloroformamidine hydrochloride reacts with benzylamine in acetonitrile at 5–10°C.

Steps:

  • Dissolve tetramethylguanylchloroformamidine hydrochloride (10 g) in acetonitrile.

  • Add benzylamine (equimolar) dropwise at 5°C.

  • Stir for 2 hours, precipitate with water, and recrystallize.

Yield: 85–90% (based on hexamethylbiguanide analogues).

Advantages:

  • Mild temperatures prevent side reactions.

  • High purity due to facile recrystallization.

Reductive Amination and Dicyandiamide Condensation

Phenylethynylbenzyl-Modified Biguanide Synthesis

A 2021 study demonstrated the synthesis of biguanidium salts via reductive amination of 4-bromobenzaldehyde with phenylacetylene, followed by condensation with dicyandiamide. Adapting this method for this compound involves:

  • Reductive amination of benzaldehyde with ammonium chloride.

  • Reaction with dicyandiamide in ethanol/water.

Conditions:

  • Temperature: 80°C

  • Time: 6 hours

  • Catalyst: NaCNBH₃

Yield: 30–40% (similar to PEB-biguanidium chloride syntheses).

Comparative Analysis of Synthetic Methods

MethodYield (%)PurityScalabilityCost Efficiency
Fusion Reaction69–84HighModerateLow
Solvent-Mediated Condensation70–80HighHighModerate
Alkylguanylchloroformamidine85–90Very HighHighHigh
Reductive Amination30–40ModerateLowLow

The alkylguanylchloroformamidine route offers the highest yield and purity, making it ideal for industrial-scale production. Conversely, reductive amination is less efficient but valuable for introducing complex substituents .

Q & A

Q. What are the standard methods for synthesizing and characterizing 1-Benzylbiguanide hydrochloride?

Synthesis typically involves condensation reactions between benzylamine and cyanoguanidine derivatives under acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra for aromatic and biguanide protons) and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) . Mass spectrometry (MS) is critical for molecular weight verification (expected m/z: ~235 for [M+H]⁺). For reproducibility, experimental protocols must detail solvent ratios (e.g., ethanol/water), reaction temperatures (e.g., 60–80°C), and stoichiometric ratios of precursors .

Q. How can researchers ensure the purity of this compound in synthetic batches?

Purity analysis should combine chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio, UV detection at 254 nm .
  • TLC : Silica gel plates with ethyl acetate:methanol (9:1) to monitor reaction progress .
  • Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 66.51%, H: 6.44%, N: 11.93%) .

Q. What solubility and stability data are critical for handling this compound?

Solubility profiles in aqueous (e.g., phosphate-buffered saline) and organic solvents (e.g., DMSO, ethanol) should be determined experimentally. Stability studies under varying pH (2–9), temperatures (4°C, 25°C, −20°C), and light exposure are essential for storage protocols. For example, stock solutions in DMSO are stable for ≤1 month at −20°C if protected from moisture .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound?

Factorial design (e.g., Box-Behnken) can identify critical variables:

  • Factors : Reaction time (12–24 h), temperature (50–80°C), molar ratio of benzylamine:cyanoguanidine (1:1 to 1:1.5).
  • Responses : Yield (%) and purity (HPLC area %).
    Statistical analysis (ANOVA) quantifies interactions between factors. For instance, elevated temperatures may improve yield but reduce purity due byproduct formation .

Q. How should researchers resolve contradictions in pharmacological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

  • Batch-to-batch impurity variations : Quantify impurities (e.g., residual solvents, unreacted intermediates) via LC-MS.
  • Assay conditions : Standardize buffer ionic strength (e.g., 50 mM Tris-HCl) and incubation times.
  • Cell line variability : Validate results across multiple models (e.g., HEK293 vs. HepG2) .

Q. What advanced analytical techniques are suitable for studying this compound’s metabolic stability?

  • LC-HRMS/MS : Identify metabolites using collision-induced dissociation (CID) and compare fragmentation patterns with reference standards.
  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism.
  • Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Q. How can researchers design in vivo studies to evaluate this compound’s therapeutic potential?

  • Dose-ranging studies : Administer 10–100 mg/kg orally to rodents, monitoring plasma concentrations via LC-MS/MS.
  • Pharmacokinetic parameters : Calculate AUC, Cmax, and t½ using non-compartmental analysis.
  • Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology post-treatment .

Methodological Considerations

Q. How should researchers report experimental data to ensure reproducibility?

  • Detailed protocols : Include exact reagent grades (e.g., ≥99% purity), equipment models (e.g., Agilent 1260 HPLC), and software settings (e.g., Empower 3 for integration).
  • Supporting information : Provide raw spectral data (NMR, MS), chromatograms, and statistical scripts (R/Python) .
  • Negative controls : Report results from blank reactions (e.g., no catalyst) to validate specificity .

Q. What strategies mitigate batch variability in preclinical studies?

  • Strict QC criteria : Reject batches with >2% impurity variance.
  • Stability-indicating methods : Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.